molecular formula C11H9BrN2O B13255015 1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13255015
M. Wt: 265.11 g/mol
InChI Key: UVADMWLCHQOTDQ-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-bromo-2-hydroxyacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

1-(5-bromo-2-pyrazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9BrN2O/c1-8(15)10-7-9(12)3-4-11(10)14-6-2-5-13-14/h2-7H,1H3

InChI Key

UVADMWLCHQOTDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2

Origin of Product

United States

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